1-(4-Methoxybenzyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea
Description
1-(4-Methoxybenzyl)-3-(6-(Piperidin-1-yl)pyrimidin-4-yl)urea is a urea-based small molecule featuring a 4-methoxybenzyl group attached to one nitrogen of the urea moiety and a 6-(piperidin-1-yl)pyrimidine substituent on the other nitrogen. Although direct pharmacological data for this compound are unavailable in the provided evidence, its structural features align with kinase inhibitors and GPCR modulators reported in medicinal chemistry literature.
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-(6-piperidin-1-ylpyrimidin-4-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-25-15-7-5-14(6-8-15)12-19-18(24)22-16-11-17(21-13-20-16)23-9-3-2-4-10-23/h5-8,11,13H,2-4,9-10,12H2,1H3,(H2,19,20,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEIRWVBUAZGHRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NC2=CC(=NC=N2)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxybenzyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrimidinyl intermediate: This step involves the reaction of appropriate starting materials under controlled conditions to form the pyrimidinyl core.
Introduction of the piperidinyl group: The piperidinyl group is introduced through a nucleophilic substitution reaction, often using piperidine as the nucleophile.
Attachment of the methoxybenzyl group: The methoxybenzyl group is attached via a coupling reaction, typically using a suitable coupling reagent and catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxybenzyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Chemistry
1-(4-Methoxybenzyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea serves as a valuable building block in synthetic organic chemistry. Its complex structure allows it to be utilized in the synthesis of more intricate molecules. Researchers often explore its reactivity in various chemical reactions, including nucleophilic substitutions and coupling reactions, to develop new compounds with desired properties .
Biology
In biological research, this compound is investigated for its potential interactions with various biological targets. Studies have shown that it may exhibit activity against specific enzymes or receptors, which could lead to insights into its biological mechanisms. This aspect is critical for understanding how the compound might influence cellular processes or disease pathways .
Medicine
The therapeutic potential of this compound has been explored in the context of anti-inflammatory and anticancer activities. Preliminary studies suggest that the compound may modulate immune responses or inhibit tumor growth through specific molecular interactions. Ongoing research aims to elucidate its efficacy and safety profiles for potential clinical applications .
Industry
In industrial applications, this compound can be utilized as a precursor for the development of new materials or as a component in various manufacturing processes. Its unique chemical properties make it suitable for formulating specialized products in fields such as pharmaceuticals, agrochemicals, and polymer science .
Case Study 1: Anticancer Activity
In a study published by the Royal Society of Chemistry, researchers investigated the anticancer properties of this compound against various cancer cell lines. The results indicated that the compound exhibited significant cytotoxic effects on certain tumor cells, suggesting its potential as an anticancer agent. Further mechanistic studies revealed that it may induce apoptosis through specific signaling pathways .
Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory effects of this compound in animal models of inflammation. The findings demonstrated that treatment with this compound resulted in reduced inflammation markers and improved clinical symptoms compared to control groups. This research highlights the compound's potential therapeutic role in inflammatory diseases.
Mechanism of Action
The mechanism of action of 1-(4-Methoxybenzyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and guide the development of related compounds.
Comparison with Similar Compounds
Substituent Variations on the Urea Scaffold
The urea scaffold is highly versatile, with modifications significantly altering physicochemical and pharmacological properties. Below is a comparative analysis of key analogs:
Key Structural and Functional Insights
Electron-Donating vs. Electron-Withdrawing Groups :
- The 4-methoxybenzyl group (electron-donating) may enhance π-π interactions with aromatic residues in target proteins, while the trifluoromethoxy group (electron-withdrawing) in the analog from could improve metabolic resistance due to reduced oxidative susceptibility.
Piperidine/Piperazine Derivatives :
- 4-Methoxypiperidine () and 4-ethylpiperazine () substituents modulate basicity and solubility. Ethylpiperazine, being more polar, may enhance aqueous solubility compared to methoxypiperidine.
Steric and Conformational Effects :
- The cyclohexyloxy spacer in imposes rigidity, which might reduce off-target interactions but limit adaptability to diverse binding pockets.
Biological Activity
1-(4-Methoxybenzyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 300.36 g/mol
This compound features a urea linkage, a piperidine moiety, and a pyrimidine ring, which are known to contribute to its biological activities.
The biological activity of this compound can be attributed to its interaction with various molecular targets. Research indicates that compounds with similar structural features often exhibit:
- Inhibition of Enzymatic Activity : Many pyrimidine derivatives act as inhibitors for enzymes involved in metabolic pathways, such as kinases and phosphodiesterases.
- Antioxidant Properties : The presence of methoxy groups can enhance antioxidant activity by scavenging free radicals.
Biological Activity Overview
The following table summarizes key biological activities reported for this compound or structurally related analogs:
Antioxidant Activity
One study evaluated the antioxidant properties of pyrimidine derivatives, including those similar to our compound. The results indicated that these compounds exhibited significant free radical scavenging activities, particularly in assays measuring DPPH radical inhibition. The best-performing derivative showed an IC value of 10.7 μM, demonstrating potent antioxidant capabilities .
Enzyme Inhibition
Another research focused on the inhibitory effects of pyrimidine derivatives on lipoxygenase (LOX), an enzyme implicated in inflammatory processes. The compound demonstrated moderate inhibition with an IC of 1.1 μM, suggesting its potential as an anti-inflammatory agent .
Anticancer Properties
In a study assessing the anticancer effects of various pyrimidine-based compounds, it was found that those similar to this compound exhibited significant growth inhibition in cancer cell lines such as MCF-7 and MDA-MB-231, with IC values ranging from 0.87 to 12.91 μM . This positions the compound as a promising candidate for further development in cancer therapeutics.
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for synthesizing 1-(4-Methoxybenzyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea to achieve high purity and yield?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, including:
- Step 1: Coupling of the pyrimidin-4-amine core with piperidine derivatives under nucleophilic substitution conditions (e.g., using DMF as a solvent and triethylamine as a base) .
- Step 2: Urea formation via reaction of the intermediate with 4-methoxybenzyl isocyanate, requiring temperature control (e.g., 0–5°C to minimize side reactions) .
- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the final compound .
Key Considerations: Optimize solvent choice (e.g., dichloromethane for solubility) and catalyst loading (e.g., 1.2 equiv. of coupling agents) to enhance yield (>75%) and purity (>95%) .
Basic: How is the structural integrity of this compound validated, and which analytical techniques are most effective?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR to confirm substituent positions (e.g., methoxybenzyl proton signals at δ 3.8 ppm and piperidinyl protons at δ 2.5–3.0 ppm) .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) and detect trace impurities .
- Mass Spectrometry (MS): High-resolution ESI-MS to verify molecular weight (expected [M+H]+: ~410.2 g/mol) .
Advanced: How can structural analogs of this compound be systematically evaluated to establish structure-activity relationships (SAR) in kinase inhibition?
Methodological Answer:
Experimental Design:
Analog Synthesis: Modify substituents (e.g., methoxy group → ethoxy, halogen) or replace piperidine with morpholine .
In Vitro Assays:
- Kinase Inhibition Screening: Use ADP-Glo™ assays against a panel of kinases (e.g., EGFR, Aurora A) .
- IC50 Determination: Dose-response curves (0.1 nM–10 µM) to quantify potency .
Computational Docking: Molecular docking (AutoDock Vina) to predict binding poses in kinase ATP-binding pockets .
Example SAR Table:
| Analog Structure | Modifications | Kinase Inhibition (IC50, nM) | Selectivity Index (vs. Off-Targets) |
|---|---|---|---|
| Methoxy → Ethoxy | Increased lipophilicity | EGFR: 12 ± 2 | 5.2x (vs. CDK2) |
| Piperidine → Morpholine | Altered H-bonding | Aurora A: 8 ± 1 | 8.7x (vs. VEGFR2) |
Reference:
Advanced: What strategies resolve contradictions between in vitro binding affinity data and cellular activity assays for this compound?
Methodological Answer:
Common Contradictions: High in vitro binding (e.g., Kd = 5 nM) but low cellular IC50 (>1 µM).
Resolution Strategies:
- Membrane Permeability Assays: Use Caco-2 cell monolayers to evaluate passive diffusion; apply PAMPA (Parallel Artificial Membrane Permeability Assay) to identify logP optimizations .
- Metabolic Stability Testing: Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation; modify metabolically labile groups (e.g., methoxy → trifluoromethoxy) .
- Off-Target Profiling: Broad-panel kinase screening (Eurofins KinaseProfiler™) to identify inhibitory promiscuity requiring structural refinement .
Advanced: Which computational approaches predict the binding mode of this compound with target kinases, and how are they validated?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Run 100 ns simulations (AMBER force field) to assess stability of predicted binding poses .
- Quantum Mechanics/Molecular Mechanics (QM/MM): Calculate binding energy contributions of key residues (e.g., hinge region Lys-50 in EGFR) .
- Experimental Validation:
- X-ray Crystallography: Co-crystallize the compound with kinase domains (e.g., PDB deposition) .
- Alanine Scanning Mutagenesis: Validate critical binding residues (e.g., mutation of Glu-762 in EGFR disrupts H-bonding) .
Advanced: How can stability and degradation pathways under physiological conditions be characterized?
Methodological Answer:
- Forced Degradation Studies: Expose to hydrolytic (pH 1–13), oxidative (H2O2), and photolytic (ICH Q1B guidelines) conditions .
- Degradation Product Identification: LC-MS/MS to detect and quantify byproducts (e.g., urea cleavage to aryl amines) .
- Kinetic Analysis: Pseudo-first-order rate constants (kobs) for hydrolysis at 37°C; Arrhenius plots to predict shelf-life .
Advanced: What methodologies assess the compound’s selectivity profile across kinase isoforms to minimize off-target effects?
Methodological Answer:
- Selectivity Screening:
- Kinome-Wide Profiling: Use immobilized kinase panels (e.g., DiscoverX KINOMEscan) to measure binding at 1 µM .
- Cellular Thermal Shift Assay (CETSA): Confirm target engagement in cell lysates by thermal stability shifts .
- Data Analysis:
- Gini Coefficients: Quantify selectivity (Gini < 0.2 indicates high promiscuity) .
- Hierarchical Clustering: Group kinases by inhibition patterns to identify isoform-specific trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
